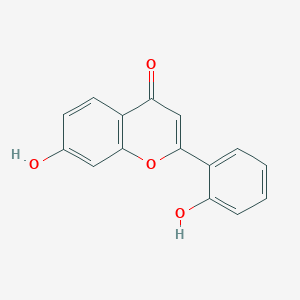

7,2'-Dihydroxyflavone

描述

7,2'-二羟基黄酮(也称为7,2'-DHF)是一种黄酮类化合物。它可以从甘草 这种黄色结晶粉末具有多种生物活性,包括抗氧化、抗炎、抗癌和神经保护作用 的根中分离出来。

准备方法

合成路线::

从甘草中分离: 7,2'-二羟基黄酮可以从甘草的根中提取。

化学合成: 虽然不常见,但化学方法可以生产7,2'-DHF。

工业生产:: 由于7,2'-二羟基黄酮的天然存在,工业规模生产方法有限。 研究一直在探索高效的合成路线。

化学反应分析

7,2'-二羟基黄酮会发生各种化学反应:

氧化: 它可以在特定条件下被氧化。

还原: 还原反应可能会改变其结构。

取代: 取代基可以被引入到不同的位置。

常用试剂: 过氧化氢 (H₂O₂)、还原剂和路易斯酸等试剂被使用。

主要产物: 特定产物取决于反应条件和取代基。

科学研究应用

Neuroprotection

One of the most promising applications of 7,2'-Dihydroxyflavone is in neuroprotection. It acts as an agonist for the tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF). This interaction promotes neuron survival and function, potentially leading to therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Key Findings:

- Mechanism: Binding to TrkB induces receptor dimerization and autophosphorylation.

- Effects: Enhances cognitive function and protects against neurodegeneration .

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways by inhibiting pro-inflammatory mediators such as Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α) .

Research Insights:

- Dosage: Effective at doses around 50 mg/kg in animal models.

- Therapeutic Potential: Could be beneficial in treating conditions characterized by chronic inflammation .

Cancer Research

The compound is being explored for its potential role in cancer prevention and treatment. Research has indicated that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Important Observations:

- Mechanisms: Involves modulation of signaling pathways related to cell cycle regulation.

- Applications: Potential use as an adjunct therapy in cancer treatment protocols .

Cosmetic Industry

Due to its antioxidant properties, this compound is being investigated for applications in skincare products. Its ability to protect skin cells from oxidative stress makes it a valuable ingredient for anti-aging formulations .

Market Relevance:

- Benefits: Protects against UV-induced damage and improves skin health.

- Product Development: Incorporation into creams and serums targeting skin rejuvenation .

Pharmaceutical Applications

In pharmaceuticals, this compound is being researched for its potential benefits in drug development. Its neuroprotective and anti-inflammatory properties position it as a candidate for new therapeutic agents targeting neurological disorders and inflammatory diseases .

Summary Table of Applications

| Application Area | Key Benefits | Mechanism of Action |

|---|---|---|

| Neuroprotection | Enhances neuron survival | Agonist of TrkB receptor |

| Anti-inflammatory | Reduces inflammation | Inhibition of COX enzymes and TNF-α |

| Cancer Research | Inhibits cancer cell growth | Modulation of cell cycle signaling pathways |

| Cosmetics | Antioxidant protection for skin | Scavenges free radicals |

| Pharmaceuticals | Potential new treatments for various diseases | Multi-target interactions affecting cellular processes |

作用机制

相似化合物的比较

虽然 7,2'-二羟基黄酮在其特性方面是独一无二的,但其他黄酮类化合物具有结构上的相似性。一些类似的化合物包括:

7,4'-二羟基黄酮 (7,4'-DHF): 它也是从甘草中提取的,也表现出有趣的生物活性.

其他黄酮类化合物: 槲皮素、山奈酚和芹菜素是相关的化合物。

生物活性

7,2'-Dihydroxyflavone (7,2'-DHF) is a flavonoid compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 7,2'-DHF, focusing on its mechanisms of action, therapeutic potential in various diseases, and relevant research findings.

Chemical Structure and Properties

7,2'-DHF is characterized by its molecular formula and a molar mass of approximately 254.24 g/mol. The unique positioning of hydroxyl groups at the 7 and 2' positions of the flavone structure significantly influences its biological activity and binding affinity to various receptors, particularly the TrkB receptor.

The primary mechanisms through which 7,2'-DHF exerts its biological effects include:

- TrkB Receptor Agonism : 7,2'-DHF selectively binds to TrkB receptors, leading to receptor dimerization and autophosphorylation. This interaction activates downstream signaling pathways that promote neuronal survival and function .

- Antioxidant Activity : The compound exhibits potent antioxidant properties that protect against oxidative stress-induced damage in neuronal cells. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Neuroprotection : By mimicking brain-derived neurotrophic factor (BDNF), 7,2'-DHF promotes neuroprotection and cognitive enhancement through modulation of signaling pathways involved in neuronal health .

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective effects of 7,2'-DHF in preclinical models:

- Alzheimer's Disease : Research indicates that 7,2'-DHF can mitigate cognitive decline by activating TrkB signaling pathways, thus enhancing synaptic plasticity and neuronal survival in models of Alzheimer's disease .

- Parkinson's Disease : The compound has shown promise in protecting dopaminergic neurons from oxidative stress-induced toxicity, which is a hallmark of Parkinson's disease pathology .

Anticancer Properties

7,2'-DHF has also been investigated for its anticancer properties:

- Melanoma : A study demonstrated that 7,2'-DHF inhibits growth and metastasis in melanoma cells by downregulating microphthalmia-associated transcription factor (MITF), which is crucial for melanoma progression .

- Leukemia : In vitro studies have shown that 7,2'-DHF exhibits cytotoxic effects against human monocytic leukemia cells, suggesting its potential as an anticancer agent .

Antifungal Activity

Recent investigations into the antifungal properties of flavonoids have identified 7,2'-DHF as having moderate antifungal activity against Candida albicans. Its ability to disrupt biofilm formation presents a novel approach to treating fungal infections .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Agarwal et al. (2020) | Highlighted the role of flavonoids like 7,2'-DHF in drug discovery for neurodegenerative diseases. |

| Wang et al. (2020) | Discussed the antioxidant capabilities of flavonoids in combating oxidative stress-related diseases. |

| Proença et al. (2018) | Explored the inhibitory effects of flavonoids on phosphatases related to neurodegeneration. |

| Spagnuolo (2020) | Examined the intersection of nutrition and pharmacology in flavonoid research. |

属性

IUPAC Name |

7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-9-5-6-11-13(18)8-15(19-14(11)7-9)10-3-1-2-4-12(10)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGPQONICGTVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419806 | |

| Record name | 7,2'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77298-66-9 | |

| Record name | 7,2'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。